molecular formula C9H14O3 B1347601 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 702-69-2

7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B1347601
CAS No.: 702-69-2
M. Wt: 170.21 g/mol
InChI Key: AFCOTJOAYFEMMV-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C9H14O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol. The reaction is carried out in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate. The mixture is heated to 110°C and maintained for 1.5 hours, followed by further heating to 132°C for 4 hours. The product is then extracted and purified using toluene and heptane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spiro structure allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

7-Methyl-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects involves interactions with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Shares a similar spiro structure but lacks the methyl group at the 7th position.

    1,4-Cyclohexanedione monoethylene acetal: Another related compound used in organic synthesis.

Uniqueness: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other spiro compounds and contributes to its specific applications and properties .

Properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCOTJOAYFEMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297021
Record name 7-methyl-1,4-dioxaspiro[4.5]decan-8-one
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URL https://comptox.epa.gov/dashboard/DTXSID70297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-69-2
Record name 702-69-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl-1,4-dioxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the process described in Tetrahedron, 47, 1991, 3259, a solution of sodium amide (18.5 g) in THF (100 ml) was added to a solution of 1,4-cyclohexanedione monoethylene ketal (18.5 g) in THF (100 ml) under a nitrogen atmosphere while keeping the temperature of the solution at 10-20° C. After stirring at 20° C. for 30 minutes, methyl iodide (41.3 g) was added and the stirring was continued at room temperature for 1 hour. The reaction solution was mixed with a saturated aqueous solution of ammonium chloride (100 ml) and extracted with diethyl ether. The diethyl ether layer was washed with water, dried (MgSO4), and then evaporated under reduced pressure to remove the solvent. The residue was subjected to column chromatography on silica gel and an oily mixture (mixture ratio of 1:1, 15.1 g) of 4,4-ethylenedioxy-2-methyl-1-cyclohexanone and 4,4-ethylenedioxy-2,2-dimethyl-1-cyclohexanone was obtained from the eluates with ethyl acetate-hexane (4:1). To a solution of this mixture (2.0 g) in ethanol (20 ml) was added sodium borohydride (440 mg) under ice cooling. After stirring at room temperature for 2 hours, acetic acid (0.2 ml) was added, and the mixture was evaporated under reduced pressure to remove the solvent. To the residue was added ethyl acetate and the resulting solution was washed with water, dried (MgSO4), and then evaporated under reduced pressure to remove the solvent. The residue was subjected to column chromatography on silica gel to obtain 4-hydoxy-3-methyl-1-cyclohexanone ethylene ketal (140 mg, 1H NMR (CDCl3) δ: 1.02 (3H, d, J=6.6 Hz), 1.20-2.00 (8H, m), 3.15-3.30 (1H, m), 3.94 (4H, br s)) and 4-hydoxy-3,3-dimethyl-1-cyclohexanone ethylene ketal (470 mg, 1H NMR (CDCl3) δ: 1.00 (3H, s), 1.01 (3H,s), 1.35-1.90 (7H, m), 3.38-3.46 (1H, m), 3.90-4.00 (4H, m)) from the eluates with ethyl acetate-hexane (6:1) as oily substances, respectively.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of LHMDS (1.0 M in THF, 2.1 L, 2.1 mol) at −60° C. was added 1,4-dioxaspiro[4.5]decan-8-one (300 g, 1.9 mol) in DMF (1.2 L) slowly via an addition funnel while maintaining the reaction temperature below −60° C. The reaction mixture was allowed to stir at −60° C. for 1.5 h, and treated with MeI (286 g, 2.0 mol) via an addition funnel. The reaction mixture was allowed to warm to room temperature over 3 h, and treated with half-saturated ammonium chloride solution (2 L). The mixture was diluted with MTBE (2 L), washed with water (×3), dried (magnesium sulfate), and concentrated. The residue was azeotroped with isooctane (500 mL×2), and recrystallized from isooctane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 4.05-3.95 (m, 4H); 2.70 (m, 1H); 2.61 (dtd, 1H); 2.33 (ddd, 1H); 2.10-1.97 (m, 2H); 1.92 (dt, 1H); 1.68 (t, 1H); 1.00 (d, 3H).
Name
Quantity
2.1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, to a solution of lithium bis(trimethylsilyl)amide (1M, 100 ml, 100 mmol) in tetrahydrofuran (200 ml) was added dropwise a solution of 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) in tetrahydrofuran (50 ml) at −78° C. over about 30 min, and the mixture was stirred for 30 min. Then, methyl iodide (2.5 ml, 120 mmol) was added dropwise over 5 min, and the mixture was stirred at −78° C. for 30 min, and at room temperature for 2 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted three times with diethyl ether. The combined organic layers were dried over magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography to give the title compound (10.6 g, yield 62%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 2
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7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 3
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 4
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 5
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Reactant of Route 6
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

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